molecular formula C6H3ClF2N4 B2711338 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1340394-63-9

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2711338
CAS No.: 1340394-63-9
M. Wt: 204.56
InChI Key: YNOBRAHBVJGIGH-UHFFFAOYSA-N
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Description

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical intermediate designed for research and development applications, particularly in agrochemistry and medicinal chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system of significant scientific interest due to its structural similarity to purines, making it a potential bio-isostere in drug design . This specific derivative features reactive chloro and difluoromethyl substituents, which are key modulators of its physicochemical properties and biological activity. In agrochemical research, compounds based on the triazolopyrimidine scaffold are extensively investigated as potent inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants . This mechanism of action is leveraged in modern herbicides, and this compound serves as a valuable precursor for developing novel ALS-inhibiting active ingredients aimed at overcoming weed resistance . In pharmaceutical research, the TP core is recognized for its applications in various therapeutic areas. The scaffold's properties allow it to function not only as a purine surrogate but also as a potential bio-isostere for other functional groups . Its molecular structure, featuring multiple nitrogen atoms, also lends itself to metal-chelating applications, which have been explored in the development of anti-cancer and anti-parasitic agents . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules for biological screening. Handling Note: For laboratory use only. This product is not for diagnostic or therapeutic use. Consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

7-chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N4/c7-4-1-3(5(8)9)12-6-10-2-11-13(4)6/h1-2,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBRAHBVJGIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazole-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid to form an intermediate compound. This intermediate is then treated with phosphorus oxychloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in cancer research, the compound has been shown to inhibit the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis . The difluoromethyl group and chlorine atom play crucial roles in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 5 and 7 significantly impact the physical and chemical properties of triazolopyrimidines. Key comparisons include:

Compound Name Position 5 Substituent Position 7 Substituent Melting Point (°C) Yield (%) Key Properties/Activities Reference ID
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Methyl Chlorine 98–100 90 Antifungal, herbicidal
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Phenyl Chlorine 146–148 85 Higher thermal stability
7-Heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Phenyl Heptyloxy 117–119 32 Reduced polarity, lower melting point
7-Chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Fluorophenyl Chlorine N/A 48 Enhanced electronic effects
Target Compound Difluoromethyl Chlorine Inferred Inferred Potential increased lipophilicity

Notes:

  • Chlorine at position 7 is a common feature in bioactive triazolopyrimidines, facilitating SNAr reactions for further derivatization .

Biological Activity

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound within the triazolopyrimidine class. It features a unique structure characterized by a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a difluoromethyl group at the 5th position. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is C6H3ClF2N4C_6H_3ClF_2N_4 with a molecular weight of approximately 222.56 g/mol. Its structural formula can be represented as follows:

InChI InChI 1S C6H3ClF2N4 c7 4 1 3 5 8 9 12 6 10 2 11 13 4 6 h1 2 5H\text{InChI }\text{InChI 1S C6H3ClF2N4 c7 4 1 3 5 8 9 12 6 10 2 11 13 4 6 h1 2 5H}

The biological activity of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its interactions with various enzymes and proteins. Although the precise molecular mechanisms are not fully elucidated, it is believed that the compound may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Alterations in gene expression patterns leading to changes in cellular functions.
  • Cell Signaling Pathways : Influencing various cell signaling pathways that regulate physiological processes.

Cellular Effects

Research indicates that compounds within this class can significantly impact cellular functions. For instance:

  • Cell Viability : Studies have shown that related compounds can affect cell viability in various cancer cell lines.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, demonstrating varying degrees of toxicity depending on concentration and exposure time.

Structure-Activity Relationships (SAR)

Understanding the SAR of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is crucial for optimizing its biological activity. Recent studies have explored modifications to the triazole and pyrimidine rings to enhance potency against specific targets such as Cryptosporidium parvum, revealing that certain substitutions can significantly improve efficacy while minimizing off-target effects.

Antiparasitic Activity

A notable study investigated the antiparasitic potential of related triazolopyrimidines against Cryptosporidium parvum. The compound exhibited an effective concentration (EC50) of approximately 0.17 μM against this pathogen. This highlights its potential as a lead compound for developing treatments for parasitic infections where current therapies are inadequate .

Comparative Analysis with Analogues

A comparative analysis was performed between 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and other analogues within the triazolopyrimidine family. The following table summarizes key findings:

Compound NameEC50 (μM)Notable Activity
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine0.17Potent against C. parvum
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine0.25Moderate antiparasitic activity
7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine0.30Less effective than difluoromethyl analogue

Q & A

Basic Research Question

The synthesis typically involves cyclization and halogenation steps. A common approach uses:

  • POCl₃-mediated chlorination : Reacting hydroxyl or amino precursors with phosphorus oxychloride (POCl₃) and a base (e.g., triethylamine) in 1,4-dioxane at 105°C for 3 hours, yielding ~65% chlorinated products .
  • Multi-component reactions : Combining aminotriazole derivatives with carbonyl compounds (e.g., ethyl 3-oxohexanoate) and aldehydes in DMF, followed by cyclization in methanol, achieving moderate yields (e.g., 62–70%) .

Q. Key Variables :

Reagent/ConditionRoleExample ProtocolYieldReference
POCl₃ + Et₃NChlorination105°C, 3 h in dioxane65%
DMF + MethanolSolvent systemRoom temperature, overnight62–70%

How can spectroscopic and crystallographic methods resolve structural ambiguities in triazolopyrimidine derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹H NMR and coupling constants (~J = 55–60 Hz for ¹⁹F-¹H) .
  • X-ray crystallography : Resolve conformational details. In related compounds, the triazole ring is planar (average torsion angle <5°), and dihydropyrimidine rings adopt envelope conformations (Q = 0.099 Å) .

Advanced Tip : Use Cremer-Pople puckering parameters to quantify ring puckering in crystallographic data .

How do reaction conditions (solvent, catalyst) influence the yield of triazolopyrimidine derivatives?

Advanced Research Question

Contradictions in reported yields (e.g., 65% vs. 70%) arise from:

  • Catalysts : TMDP (tetramethylenediphosphine) in water/ethanol (1:1) improves yields by stabilizing intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF, dioxane) enhance cyclization efficiency compared to non-polar solvents .

Q. Optimization Strategy :

Screen catalysts (e.g., TMDP, p-toluenesulfonic acid) .

Use reflux conditions (e.g., 12 h in ethanol) to drive equilibrium toward product .

What structural features of triazolopyrimidines correlate with biological activity?

Advanced Research Question

  • Electron-withdrawing groups (EWGs) : Chloro and difluoromethyl substituents enhance bioactivity by increasing electrophilicity. For example, trifluoromethyl analogs show anticancer and antitubercular activity .
  • Planarity : The planar triazole ring facilitates π-π stacking with enzyme active sites (e.g., MDM2-p53 inhibitors) .

Q. Mechanistic Insight :

SubstituentBiological ActivityExample TargetReference
-ClAnticancerMDM2-p53 interaction
-CF₂HAntiviralHSV-1 thymidine kinase

How can computational methods predict the reactivity of triazolopyrimidine derivatives?

Advanced Research Question

  • DFT/TDDFT : Model electronic transitions and weak interactions (e.g., hydrogen bonding) to predict fluorescence properties or nitroaromatic sensing capabilities .
  • Docking studies : Simulate binding affinities with biological targets (e.g., CRF1 receptors) using software like AutoDock .

Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

What safety protocols are critical when handling chlorinated triazolopyrimidines?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Waste disposal : Segregate halogenated waste and use certified contractors for disposal .

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